2-Phenylpyrimidin-5-amine
CAS No.: 59808-52-5
Cat. No.: VC1980694
Molecular Formula: C10H9N3
Molecular Weight: 171.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59808-52-5 |
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Molecular Formula | C10H9N3 |
Molecular Weight | 171.2 g/mol |
IUPAC Name | 2-phenylpyrimidin-5-amine |
Standard InChI | InChI=1S/C10H9N3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,11H2 |
Standard InChI Key | YUPYDSQWLFBBJJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)N |
Introduction
Chemical Structure and Properties
2-Phenylpyrimidin-5-amine belongs to the class of aminopyrimidines with the molecular formula C10H9N3 and a molecular weight of 171.2 g/mol . The compound features a pyrimidine heterocycle, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. At position 2, it bears a phenyl substituent that contributes to its planar structure, while the amino group at position 5 provides a site for further functionalization through various chemical transformations .
Physical and Chemical Characteristics
The compound typically appears as a solid at room temperature with physical properties that make it suitable for various synthetic applications. According to available safety data, it exhibits moderate reactivity and should be handled with appropriate precautions . The compound has the following key identifiers:
Property | Value |
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Molecular Formula | C10H9N3 |
Molecular Weight | 171.2 g/mol |
CAS Number | 59808-52-5 |
IUPAC Name | 2-phenylpyrimidin-5-amine |
Physical State | Solid |
Synonyms | 5-Amino-2-phenylpyrimidine, 2-PHENYL-PYRIMIDIN-5-YLAMINE |
The compound possesses several reactive sites that can be exploited for chemical modifications, with the primary amine group being particularly valuable for introducing additional functional groups through nucleophilic substitution reactions . The nitrogen atoms in the pyrimidine ring also contribute to the compound's ability to participate in hydrogen bonding, which can be significant for protein-ligand interactions in biological systems .
Synthesis Methods
The synthesis of 2-Phenylpyrimidin-5-amine can be achieved through various synthetic pathways, depending on the specific requirements and available starting materials. Several approaches have been documented in the literature, each with advantages and limitations related to yield, purity, and scalability.
Classical Synthetic Routes
Biological Activities and Applications
The biological profile of 2-Phenylpyrimidin-5-amine and its derivatives has been extensively investigated, revealing significant potential in various therapeutic areas, particularly in oncology and enzyme inhibition applications.
Kinase Inhibition Properties
2-Phenylpyrimidin-5-amine serves as an important scaffold for developing tyrosine kinase inhibitors. Derivatives of this compound have demonstrated inhibitory activity against several kinases, including c-Met, a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, invasion, and metastasis . Studies have shown that modifications of the basic scaffold can produce compounds with IC50 values in the nanomolar range, indicating high potency and potential therapeutic utility .
For instance, research has documented that N-phenylpyrimidin-2-amine derivatives could inhibit c-Met kinase with IC50 values ranging from 550.8 nM to 15.0 nM, demonstrating their potential as anticancer agents . These compounds also exhibited antiproliferative activities in several cancer cell lines including PC-3, Panc-1, HepG2, HCT116, and Caki-1, with IC50 values from 0.53 to 1.37 μM .
Deubiquitinase Inhibition
Another significant application of 2-Phenylpyrimidin-5-amine derivatives involves their activity as deubiquitinase inhibitors. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage response pathways and has been implicated in cancer progression .
Research indicates that these compounds can increase monoubiquitinated PCNA levels and decrease cell survival in non-small cell lung cancer cells, establishing the druggability of the USP1/UAF1 complex as a molecular target for anticancer therapies . The structure-activity relationship studies have revealed that modifications of the basic scaffold can yield compounds with nanomolar potency against this enzyme complex .
Bcr-Abl Inhibition
Derivatives of pyrimidin-2-amine have also been investigated for their potential to inhibit Bcr-Abl, a tyrosine kinase associated with chronic myeloid leukemia. One study reported the synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives that showed activity similar to that of imatinib, a clinically approved Bcr-Abl inhibitor . These compounds were particularly effective in decreasing the fundamental function of cdc25A phosphatases in the K-562 cell line, suggesting multiple mechanisms of action .
Structure-Activity Relationships
Extensive structure-activity relationship studies have been conducted to optimize the biological activity of 2-Phenylpyrimidin-5-amine derivatives. These investigations have revealed that substitutions at various positions of the pyrimidine ring and modifications of the amine group can significantly influence potency and selectivity for specific biological targets .
Pharmacokinetic Properties and Drug Development
The development of 2-Phenylpyrimidin-5-amine derivatives as potential therapeutic agents requires careful consideration of their pharmacokinetic properties. Several derivatives have undergone pharmacokinetic evaluations to assess their drug-like characteristics and potential for clinical development.
Absorption, Distribution, Metabolism, and Excretion
Studies on pyrimidine derivatives related to 2-Phenylpyrimidin-5-amine have provided insights into their ADME properties. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated excellent Caco-2 permeability with a Papp value of 23 (10−6 cm/s) and no signs of efflux (ratio = 0.9), suggesting good intestinal absorption and limited influence of efflux transporters .
In Vivo Studies
Preliminary in vivo pharmacokinetic studies on selected derivatives have indicated favorable bioavailability (>80%) but rapid clearance (>70 mL/min/kg), which is likely a result of the marginal phase I metabolic stability discussed above . These findings highlight both the promise and the challenges associated with developing this class of compounds as therapeutic agents.
The lead compound 34a, a c-Met inhibitor based on the N-phenylpyrimidin-2-amine scaffold, displayed favorable pharmacokinetic properties in mice (F%: 59.3) and an acceptable safety profile in preclinical studies, suggesting its potential as a candidate for further development .
Structural Analogs and Comparative Analysis
The structural versatility of 2-Phenylpyrimidin-5-amine has led to the development of numerous analogs with diverse biological activities. Comparing these analogs provides valuable insights into the structure-activity relationships and potential applications of this class of compounds.
Position Isomers
While 2-Phenylpyrimidin-5-amine features an amino group at position 5, its position isomer 2-Phenylpyrimidin-4-amine (CAS: 33630-25-0) has also been extensively studied. This isomer exhibits distinct biological properties and has been explored for different therapeutic applications. The positioning of the amino group significantly influences the compound's interaction with biological targets, resulting in varied activity profiles .
Substituted Derivatives
Various substituted derivatives of 2-Phenylpyrimidin-5-amine have been synthesized and evaluated, including:
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4,6-Dichloro-2-phenylpyrimidin-5-amine (CAS: 20959-02-8), which has been used as an intermediate in the synthesis of more complex bioactive molecules .
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2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol, a complex derivative with potential biological activities attributed to its multiple functional groups.
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N'-benzyl derivatives, which have shown promising activity as USP1/UAF1 inhibitors .
The following table presents a comparative analysis of selected 2-Phenylpyrimidin-5-amine derivatives and their biological activities:
Compound | Molecular Formula | Target | IC50 | Biological Activity |
---|---|---|---|---|
2-Phenylpyrimidin-5-amine | C10H9N3 | Various | - | Scaffold for kinase inhibitors |
N-benzyl-2-phenylpyrimidin-4-amine | C17H15N3 | USP1/UAF1 | 3.1 μM | Deubiquitinase inhibition |
2-(2-isopropylphenyl)-5-methyl-pyrimidin-4-amine | C14H17N3 | USP1/UAF1 | 180 nM | Enhanced deubiquitinase inhibition |
N-phenylpyrimidin-2-amine derivative (34a) | - | c-Met | 15.0 nM | Anticancer activity |
This comparative analysis highlights the significant impact of structural modifications on the biological activity of these compounds, guiding future drug design efforts in this chemical space.
Computational Studies and Molecular Docking
Computational approaches have played a crucial role in understanding the interaction of 2-Phenylpyrimidin-5-amine derivatives with their biological targets and in guiding the design of more potent and selective compounds.
Molecular Docking Studies
Molecular docking studies have revealed that N-phenylpyrimidin-2-amine derivatives can interact with the ATP-binding site of c-Met kinase, providing a rational basis for their inhibitory activity . These studies have identified key binding interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, that contribute to the compounds' affinity for their targets .
Similar computational analyses have been conducted for other targets, such as the USP1/UAF1 complex, helping to elucidate the structural features required for optimal binding and inhibition . These insights have guided the design of more potent derivatives with improved selectivity profiles.
Quantitative Structure-Activity Relationship
Quantitative structure-activity relationship (QSAR) studies have been employed to establish mathematical models correlating the structural features of 2-Phenylpyrimidin-5-amine derivatives with their biological activities. These models provide valuable tools for predicting the activity of novel derivatives and for optimizing lead compounds .
The computational approaches have complemented experimental studies, accelerating the drug discovery process and providing a deeper understanding of the molecular basis of the compounds' activity.
Recent Advances and Future Directions
Research on 2-Phenylpyrimidin-5-amine and its derivatives continues to evolve, with recent advances expanding their potential applications and addressing limitations identified in earlier studies.
Recent Developments
Recent studies have focused on optimizing the pharmacokinetic properties of 2-Phenylpyrimidin-5-amine derivatives to improve their drug-like characteristics. These efforts include enhancing metabolic stability, reducing clearance rates, and improving bioavailability to support their development as therapeutic agents .
Novel synthetic methodologies have also been developed to facilitate the preparation of more diverse derivatives, enabling the exploration of a broader chemical space and the identification of compounds with improved activity profiles .
Future Perspectives
Several directions for future research on 2-Phenylpyrimidin-5-amine derivatives can be identified:
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Further optimization of lead compounds to address metabolic stability issues while maintaining or enhancing potency against their targets.
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Expansion of biological evaluations to include a wider range of cancer subtypes and other diseases where the targeted pathways play significant roles.
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Development of selective inhibitors targeting specific kinases or deubiquitinases to minimize off-target effects and improve therapeutic windows.
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Exploration of combination therapies with established anticancer agents to enhance efficacy and overcome resistance mechanisms.
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Investigation of additional structural modifications to improve physicochemical properties and pharmacokinetic profiles.
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